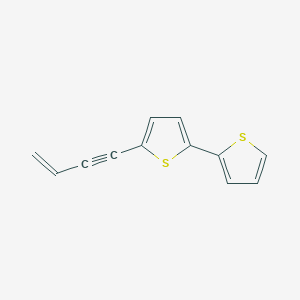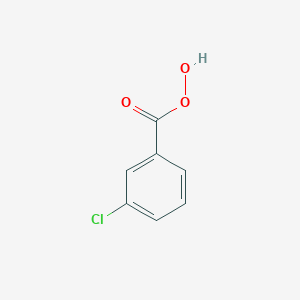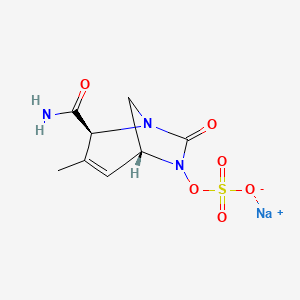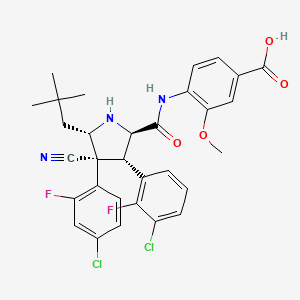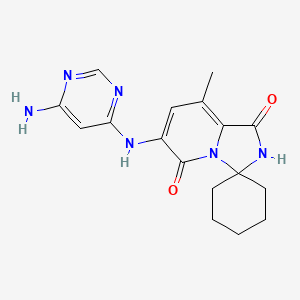
Tomivosertib
Overview
Description
Tomivosertib is an orally bioavailable inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2. It has potential antineoplastic activity and is being investigated for its role in cancer treatment. This compound binds to and inhibits the activity of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2, which are involved in various cellular processes, including the regulation of protein synthesis .
Mechanism of Action
Tomivosertib, also known as eFT508, is a potent and highly selective inhibitor of MNK1 and MNK2 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets Mitogen-Activated Protein Kinase-Interacting Serine/Threonine-Protein Kinase 1 and 2 (MNK1 and MNK2) . These kinases play a crucial role in the regulation of protein synthesis and are involved in cellular processes such as proliferation, survival, and immune signaling .
Mode of Action
Upon oral administration, this compound binds to and inhibits the activity of MNK1 and MNK2 . This inhibition prevents MNK1/2-mediated signaling, thereby blocking the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E) . This action disrupts the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival, and immune signaling .
Biochemical Pathways
This compound affects the PI3K/mTOR pathway, which plays an important role in T cell activation and differentiation . It has been demonstrated that MNK modifies mTOR signaling and T cell differentiation . By inhibiting MNK1/2, this compound can substantially increase T central memory (T_CM) and T stem cell memory (T_SCM) populations in both primary murine and human T cells .
Result of Action
The inhibition of MNK1/2 by this compound leads to a decrease in the phosphorylation of eIF4E . This results in a dose-dependent suppression of cellular viability and leukemic progenitor colony formation . Moreover, this compound treatment biases T cell differentiation towards a T_CM population, without adverse effects on T cell proliferation, interferon-γ production, or cytotoxic function .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown that the combination of this compound with CD19-directed CAR T cells results in improved efficacy in comparison to either monotherapy alone . This suggests that the therapeutic context, such as the presence of other drugs, can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Tomivosertib interacts with the enzymes MNK1 and MNK2, inhibiting their activity with IC50 values of 1-2 nM . This interaction leads to a dose-dependent reduction in the phosphorylation of eIF4E at serine 209 . This compound also dramatically downregulates PD-L1 protein abundance .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In tumor cell lines, treatment with this compound leads to a dose-dependent reduction in eIF4E phosphorylation, potentially resulting in decreased tumor cell proliferation and tumor growth . In T cells, this compound has been shown to modulate T cell differentiation, enhancing CAR T cell activity .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of MNK1 and MNK2, enzymes that play a key role in the phosphorylation of eIF4E . This inhibition leads to a reduction in eIF4E phosphorylation at serine 209, a key step in the initiation of mRNA translation . This compound also dramatically downregulates PD-L1 protein abundance .
Temporal Effects in Laboratory Settings
The effects of this compound on SA took minutes to emerge and were reversible over time with this compound washout . This compound led to a profound loss of eIF4E Serine 209 phosphorylation, a specific target of the kinase, within 2 min of drug treatment .
Metabolic Pathways
This compound is involved in the MAPK/ERK pathway, specifically inhibiting the activity of MNK1 and MNK2 . This leads to a reduction in the phosphorylation of eIF4E, a key step in the initiation of mRNA translation .
Preparation Methods
The preparation of tomivosertib involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Tomivosertib undergoes various chemical reactions, including inhibition of phosphorylation and modulation of protein synthesis. It is known to inhibit the phosphorylation of eukaryotic translation initiation factor 4E at serine 209, which is a specific substrate of mitogen-activated protein kinase interacting serine/threonine-protein kinase . Common reagents and conditions used in these reactions include the use of this compound in combination with other agents, such as paclitaxel, to enhance its efficacy . Major products formed from these reactions include the inhibition of protein synthesis and modulation of immune responses.
Scientific Research Applications
Tomivosertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is being investigated for its potential to enhance the efficacy of chimeric antigen receptor T cell therapy by modulating T cell differentiation . It has also shown promise in reducing ectopic activity in dorsal root ganglion neurons, which is associated with neuropathic pain . Additionally, this compound is being studied for its potential to enhance the efficacy of other cancer treatments, such as paclitaxel, by inhibiting protein synthesis and modulating immune responses .
Comparison with Similar Compounds
Tomivosertib is unique in its high selectivity and potency as an inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 and 2. Similar compounds include other mitogen-activated protein kinase interacting serine/threonine-protein kinase inhibitors, such as eFT508 and paclitaxel . this compound stands out due to its ability to enhance chimeric antigen receptor T cell activity and modulate T cell differentiation, which is not commonly observed with other inhibitors .
Biological Activity
Tomivosertib, also known as eFT508, is a highly selective inhibitor of MAP kinase-interacting serine/threonine-protein kinases MNK1 and MNK2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancers, and relevant clinical findings.
This compound functions primarily by inhibiting the phosphorylation of eIF4E at serine 209. eIF4E is a critical component in the initiation of mRNA translation and is often overactive in various cancers, contributing to tumorigenesis and poor prognosis. By blocking this phosphorylation, this compound disrupts the translation of oncogenic proteins, thereby exerting anti-tumor effects.
Acute Myeloid Leukemia (AML)
In preclinical studies, this compound demonstrated potent anti-leukemic properties against AML cell lines. Notably, it effectively inhibited cell viability and clonogenicity in MV411, MM6, and KG-1 cells, which are representative of the M5 subtype of AML characterized by high levels of phosphorylated eIF4E. The compound showed a dose-dependent response with significant reductions in cell survival observed at concentrations as low as 0.1 μM .
Table 1: Inhibition of Cell Viability by this compound in AML Cell Lines
| Cell Line | IC50 (μM) | Clonogenic Inhibition (%) |
|---|---|---|
| MV411 | 0.1 | 85 |
| MM6 | 0.2 | 78 |
| KG-1 | 0.3 | 75 |
| THP-1 | 2.0 | 30 |
| U937 | 2.5 | 25 |
The above data indicate that this compound is particularly effective against certain AML subtypes that harbor FLT3 mutations, which are associated with poor clinical outcomes due to elevated eIF4E activity .
Non-Small Cell Lung Cancer (NSCLC)
In contrast to its promising results in AML, this compound showed only modest activity in NSCLC according to findings from the phase II KICKSTART trial. The combination of this compound with pembrolizumab did not meet its primary endpoint for progression-free survival (PFS), resulting in the termination of further development for this indication .
Table 2: KICKSTART Trial Results Summary
| Treatment Group | Median PFS (weeks) | Grade 3+ Adverse Events (%) |
|---|---|---|
| This compound + Pembrolizumab | 13.0 | 67 |
| Placebo + Pembrolizumab | 11.7 | 37 |
Despite a slight improvement in PFS favoring the this compound group (HR = 0.62), the results did not justify continued development due to safety concerns and lack of significant efficacy .
Clinical Trials and Future Directions
This compound has been evaluated in several clinical trials targeting various malignancies beyond AML and NSCLC. For instance, a phase II study investigated its use in microsatellite stable colorectal cancer (MSS CRC) but similarly faced challenges regarding efficacy .
Moreover, emerging research suggests potential applications for this compound in treating neuropathic pain conditions due to its effects on neuronal activity modulation . This opens avenues for further exploration beyond oncology.
Properties
IUPAC Name |
6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBYUWLRDZAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022534 | |
| Record name | Tomivosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849590-01-7 | |
| Record name | Tomivosertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tomivosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tomivosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOMIVOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




